molecular formula C19H23NO2 B1360984 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 29903-68-2

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1360984
CAS No.: 29903-68-2
M. Wt: 297.4 g/mol
InChI Key: ZSTCPHVBMNDKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative characterized by methoxy substituents at positions 6 and 7 and a 2-phenylethyl group at position 1 of the isoquinoline scaffold. THIQ derivatives are privileged structures in medicinal chemistry due to their diverse biological activities, including antagonism of NMDA receptors , AMPA receptors , and orexin receptors .

The synthesis of this compound typically involves the Petasis reaction, which combines boronic acids, glyoxylic acid, and chiral aminoacetals to construct the THIQ core. For example, (R)-phenylglycinol-derived aminoacetals have been used to achieve diastereoselective synthesis, yielding enantiomerically enriched products (e.g., 67% yield under optimized conditions) . Hydrogenation and acid-catalyzed cyclization are critical steps for forming the saturated six-membered ring and introducing substituents .

Properties

IUPAC Name

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-18-12-15-10-11-20-17(16(15)13-19(18)22-2)9-8-14-6-4-3-5-7-14/h3-7,12-13,17,20H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTCPHVBMNDKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952358
Record name 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29903-68-2
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029903682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline through cyclization .

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. Specifically, 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline has shown promise in protecting neuronal cells against oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .

Cardiovascular Applications

Research has demonstrated that this compound can exhibit both inotropic (increasing heart contractility) and vasorelaxant effects. In studies involving rat models, it was found that the compound enhances cardiac function by increasing intracellular calcium levels in cardiomyocytes and exhibiting vasodilatory effects . The conjugate DHQ-11, which combines this isoquinoline with dihydroquercetin, showed even more potent effects compared to its parent compounds .

Antiviral Properties

There is emerging evidence suggesting that certain derivatives of tetrahydroisoquinoline can inhibit viral polymerases. For instance, compounds with similar structures have been evaluated for their ability to inhibit influenza virus polymerase activity. This indicates a potential application in antiviral drug development .

Case Studies

Study Objective Findings
Study 1Evaluate neuroprotective effectsDemonstrated significant reduction in neuronal cell death under oxidative stress conditions
Study 2Assess cardiovascular impactShowed positive inotropic and vasorelaxant effects; effective in enhancing cardiac contractility
Study 3Investigate antiviral activityIdentified as a potential inhibitor of influenza virus polymerase; further studies needed for confirmation

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 1) Molecular Formula Molecular Weight Key Properties/Activities References
6,7-Dimethoxy-1-(2-phenylethyl)-THIQ 2-Phenylethyl C₁₉H₂₃NO₂ 297.40 NMDA receptor modulation
CIQ (NMDA potentiator) 4-Methoxyphenoxymethyl C₂₇H₂₈Cl₂NO₅ 516.13 Selective potentiator of GluN2C/D receptors
N-Benzyl-2-(6,7-dimethoxy-THIQ)-acetamide [4-Isopropylphenyl]methyl C₂₈H₃₄N₂O₃ 446.58 Orexin-1 receptor antagonism (65% yield)
6,7-Dimethoxy-1-(4-nitrophenyl)-THIQ 4-Nitrophenyl C₁₇H₁₈N₂O₄ 314.34 Antibacterial activity
6,7-Dimethoxy-1-(3-pyridinyl)-THIQ oxalate 3-Pyridinyl C₁₇H₁₉N₂O₆ 357.35 Cytotoxicity studies

Stereochemical Considerations

  • Chiral Separations: 1-(4-Fluorophenyl)-THIQ enantiomers were resolved using Chiralpak AD-H, with S-isomer eluting later (23.9 min vs. 21.0 min for R) . 6,7-Dimethoxy-1-(naphthalen-1-yl)-THIQ showed major/minor isomer ratios dependent on eluent composition .
  • Impact on Bioactivity :

    • (R)-Configured THIQs often show higher receptor binding affinity due to optimal spatial alignment with target pockets .

Biological Activity

Introduction

6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and multidrug resistance modulation. This article explores the biological activity of DMTQ, summarizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of DMTQ can be represented as follows:

C18H23N Molecular Weight 265 39 g mol \text{C}_{18}\text{H}_{23}\text{N}\quad \text{ Molecular Weight 265 39 g mol }

Table 1: Structural Features of DMTQ

FeatureDescription
Core StructureTetrahydroisoquinoline
SubstituentsTwo methoxy groups and a phenethyl group
Molecular Weight265.39 g/mol

Anticancer Properties

Research indicates that DMTQ exhibits notable anticancer properties. A study evaluated a series of amide and ester derivatives based on the DMTQ scaffold for their ability to modulate P-glycoprotein (P-gp), an important factor in drug resistance in cancer therapy. The findings revealed that certain derivatives significantly enhanced the sensitivity of cancer cells to doxorubicin, a commonly used chemotherapeutic agent. The most effective derivatives demonstrated selective inhibition of P-gp over other transporters such as multidrug-resistance-associated protein-1 (MRP1) and breast cancer resistance protein (BCRP) .

The mechanism by which DMTQ exerts its biological effects is believed to involve the modulation of drug transport proteins. Specifically, it has been shown to inhibit P-gp activity, leading to increased intracellular concentrations of chemotherapeutic agents. This effect is crucial for overcoming multidrug resistance in cancer cells .

Case Studies

  • DMTQ Derivatives in Cancer Treatment
    • A study synthesized various amide and ester derivatives of DMTQ and assessed their cytotoxicity against several cancer cell lines. The results indicated that these derivatives not only possessed intrinsic anticancer activity but also acted as sensitizers when co-administered with doxorubicin .
  • In Vivo Studies
    • In vivo experiments demonstrated that DMTQ derivatives could significantly reduce tumor growth in xenograft models when combined with standard chemotherapy regimens. This suggests a promising application for DMTQ in enhancing the efficacy of existing cancer therapies .

Antioxidant Activity

In addition to its anticancer properties, DMTQ has been investigated for its antioxidant potential. Compounds derived from DMTQ have shown moderate antioxidant activity in various assays, indicating potential benefits in reducing oxidative stress associated with various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of DMTQ is essential for optimizing its biological activity. Modifications to the phenethyl group and methoxy substituents can significantly influence the compound's interaction with drug transporters and its overall efficacy.

Table 2: SAR Insights on DMTQ Derivatives

ModificationEffect on Activity
Methoxy Group PositionInfluences P-gp selectivity
Phenethyl SubstituentEnhances anticancer potency
Amide vs Ester FunctionalityAlters stability and transporter interaction

Q & A

Q. What are the standard synthetic routes for 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : The compound is synthesized via:
  • Reductive amination : Reduction of (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine using LiAlH₄ in THF (61% yield) to form the ethylamine intermediate .
  • Catalytic hydrogenation : Benzylamine derivatives are treated with Pd/C under H₂ in EtOAc/MeOH, followed by column chromatography (53% yield) .
  • Pictet-Spengler cyclization : Reaction of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylamine with 3,4,5-trimethoxybenzaldehyde under reflux, yielding substituted tetrahydroisoquinolines .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : For structural elucidation of substituents (e.g., methoxy groups at positions 6 and 7).
  • HPLC-MS : To confirm purity (>95%) and molecular weight .
  • Column chromatography : Used for purification, as described in Pd/C-mediated hydrogenation protocols .

Advanced Research Questions

Q. How can reaction yields be optimized in catalytic hydrogenation steps?

  • Methodological Answer :
  • Catalyst optimization : Increase Pd/C loading (e.g., 10–20 wt%) or use alternative catalysts (e.g., PtO₂) for stubborn reductions.
  • Acidic additives : HCl in EtOAc/MeOH improves protonation of intermediates, enhancing hydrogen uptake (yield: 53% in ) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, though THF is standard .

Q. What strategies resolve stereochemical challenges during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use enantiopure aldehydes or amines to direct stereochemistry.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps. achieved (1S,3S)-stereochemistry via controlled reflux conditions .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate enantiomers .

Q. How to design derivatives to enhance biological activity?

  • Methodological Answer :
  • Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoroacetyl) at position 2 to modulate electron density .
  • Ring expansion : Replace the 2-phenylethyl group with bulkier arylalkyl chains (e.g., 3,4,5-trimethoxyphenyl) to improve receptor binding, as seen in antitumor derivatives .
  • Bioisosteric replacement : Substitute methoxy groups with methylenedioxy rings for enhanced metabolic stability .

Q. How to validate analytical methods for regulatory compliance?

  • Methodological Answer :
  • Pharmacopeial standards : Cross-validate HPLC methods against USP/EP monographs for accuracy .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to establish stability profiles .
  • QC protocols : Use deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) as internal standards for NMR quantification .

Q. How to address contradictory data in pharmacological studies?

  • Methodological Answer :
  • Dose-response profiling : Re-evaluate activity across concentrations (e.g., IC₅₀ values for antitumor effects) to rule out false positives .
  • Off-target assays : Use kinase panels or receptor binding assays to identify non-specific interactions.
  • Structural analogs : Compare activity of derivatives (e.g., 3-phenylisoquinolines in ) to isolate pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.